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Compound of Interest

Compound Name: ACY-775

Cat. No.: B15586464

For researchers and drug development professionals navigating the landscape of
neuroprotective agents, the selective inhibition of histone deacetylase 6 (HDAC6) has emerged
as a promising therapeutic strategy. Among the pharmacological tools available, ACY-775 and
ACY-738, both potent and selective HDACSG inhibitors, have garnered significant attention. This
guide provides an objective comparison of their performance in neuroprotection, supported by
experimental data, to aid in the selection of the most appropriate compound for specific
research applications.

Mechanism of Action: Targeting Microtubule
Dynamics

Both ACY-775 and ACY-738 exert their neuroprotective effects primarily through the selective
inhibition of HDACS6, a class llb histone deacetylase predominantly located in the cytoplasm.[1]
[2] The key substrate of HDACSG is a-tubulin, a major component of microtubules.[2] By
inhibiting the deacetylation of a-tubulin, these compounds promote the hyperacetylation of
microtubules, leading to enhanced microtubule stability and improved axonal transport.[2][3]
This is critical in neurodegenerative diseases where impaired axonal transport is a common
pathological feature, contributing to neuronal dysfunction and death.[4][5]

In Vitro Potency and Selectivity

A direct comparison of the in vitro inhibitory activity and selectivity of ACY-775 and ACY-738
reveals nuances in their biochemical profiles. ACY-738 exhibits a slightly higher potency for
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HDACSG inhibition compared to ACY-775. However, ACY-775 demonstrates greater selectivity
over class | HDACs.[1]

Average
Selectivit
Compoun HDACG6 HDAC1 HDAC2 HDAC3 Referenc
over
d IC50 (nM) IC50 (nM) IC50 (nM) IC50 (nM) U
Class |
HDACs
ACY-738 1.7 94 128 218 ~100-fold [1][2][6]
ACY-775 7.5 >1000 >1000 >1000 ~700-fold [1][7]

Table 1: In Vitro Inhibitory Activity and Selectivity of ACY-775 and ACY-738 against HDAC
Isoforms. IC50 values represent the concentration of the inhibitor required to reduce the
enzyme activity by 50%.

Pharmacokinetics and Brain Bioavailability

A critical factor for neuroprotective agents is their ability to cross the blood-brain barrier and
reach their target in the central nervous system (CNS). Both ACY-775 and ACY-738 have been
shown to be brain bioavailable upon systemic administration.[1][8]

Peak Peak .
L ] Time to
Administr Plasma Brain
Compoun . Dose Peak Referenc
ation Concentr Concentr
d (mglkg) . . Concentr e
Route ation ation .
ation (h)
(ng/mL) (nglg)
_ ~17.8
ACY-738 i.p. 5 1310 0.083 [6][8]
(cortex)
ACY-775 i.p. 50 - - - [1]

Table 2: Pharmacokinetic Properties of ACY-738 and ACY-775 in Mice. Note that direct
comparative pharmacokinetic data for ACY-775 at the same dose is limited in the available
literature.
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Neuroprotective Efficacy in Preclinical Models

Both compounds have demonstrated neuroprotective effects in various preclinical models of

neurodegenerative diseases.

ACY-738

Alzheimer's Disease (AD): In APP/PS1 mice, a model for AD, treatment with ACY-738
rescued axonal transport deficits, elevated acetylated a-tubulin levels, and reduced
hyperphosphorylated tau.[8][9] It also improved cognitive deficits.[8]

Amyotrophic Lateral Sclerosis (ALS): In the mSOD1-G93A mouse model of ALS, ACY-738
treatment increased microtubule acetylation in the spinal cord, reduced lower motor neuron
degeneration in female mice, and ameliorated the reduction in peripheral nerve axon size.[4]
[10]

Multiple Sclerosis (MS): In the experimental autoimmune encephalomyelitis (EAE) mouse
model of MS, ACY-738 delayed disease onset, reduced disease severity, and improved
short-term memory.[11][12][13]

Charcot-Marie-Tooth Disease (CMT): In a mouse model of CMT2, ACY-738 reversed axonal
deficits in motor and sensory nerves and induced reinnervation of the neuromuscular
junction.[9][14]

ACY-775

Charcot-Marie-Tooth Disease (CMT): In a mutant HSPB1-induced CMT2 mouse model,
ACY-775 was shown to rescue mitochondrial axonal transport defects in cultured dorsal root
ganglion (DRG) neurons and improve motor and sensory nerve conduction in vivo.[14]
Notably, this study suggested that ACY-775 had a higher potency in inducing a-tubulin
acetylation compared to ACY-738 in this model, despite its higher IC50 value for HDAC6.[14]

Antidepressant-like Effects: Both ACY-738 and ACY-775 have been shown to induce
increases in o-tubulin acetylation in the brain and exhibit antidepressant-like properties in
behavioral models.[1][15]

Signaling Pathways and Experimental Workflows
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The primary mechanism of action for both ACY-775 and ACY-738 involves the inhibition of
HDACSG, leading to the acetylation of a-tubulin and subsequent neuroprotective effects.

Cytoplasm

Acetylated a-tubulin Improves eacso Neuroprotection

Click to download full resolution via product page

Caption: Signaling pathway of ACY-775 and ACY-738 in neuroprotection.

A typical experimental workflow to evaluate and compare the neuroprotective effects of these
inhibitors is outlined below.
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Caption: Experimental workflow for comparing ACY-775 and ACY-738.

Experimental Protocols
HDAC Inhibition Assay

To determine the IC50 values of ACY-775 and ACY-738, a fluorometric enzyme assay is
typically used. Recombinant human HDAC isoforms are incubated with a fluorogenic substrate,
such as Boc-Lys(Ac)-AMC, in the presence of varying concentrations of the inhibitor. The
deacetylation of the substrate by the HDAC enzyme yields a fluorescent product, which is
measured using a microplate reader. The IC50 value is calculated by plotting the percentage of
enzyme inhibition against the inhibitor concentration.

Western Blot for a-Tubulin Acetylation

Neuronal cells or brain tissue lysates are prepared and proteins are separated by SDS-PAGE.
Following transfer to a PVDF membrane, the membrane is blocked and then incubated with
primary antibodies specific for acetylated a-tubulin and total a-tubulin. After incubation with
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HRP-conjugated secondary antibodies, the protein bands are visualized using a
chemiluminescent substrate. The relative levels of acetylated a-tubulin are quantified and
normalized to total a-tubulin.

In Vivo Axonal Transport Assay

In vivo axonal transport can be assessed in mouse models, such as the APP/PS1 model for
Alzheimer's disease. This can be achieved by injecting a neuronal tracer, like manganese, into
a specific brain region (e.g., the hippocampus). The transport of the tracer along axons is then
visualized and quantified using magnetic resonance imaging (MRI). The extent of tracer
movement is compared between vehicle-treated and inhibitor-treated animals.

Behavioral Testing

A variety of behavioral tests are employed depending on the disease model. For cognitive
function in AD models, the Morris water maze or contextual fear conditioning can be used. For
motor function in ALS or CMT models, tests like the rotarod, grip strength, and gait analysis are
common. In MS models, a clinical scoring system is used to assess the severity of paralysis.

Conclusion

Both ACY-775 and ACY-738 are valuable research tools for investigating the role of HDACS6 in
neurodegeneration. ACY-738 demonstrates slightly higher potency for HDACG6, while ACY-775
offers greater selectivity over class | HDACs. The choice between these two inhibitors will
depend on the specific experimental context. For studies where high potency is paramount,
ACY-738 may be preferred. Conversely, when minimizing any potential off-target effects from
class | HDAC inhibition is critical, ACY-775 would be the more suitable choice. The available
preclinical data suggests that both compounds are effective in ameliorating pathological
features and functional deficits in a range of neurodegenerative disease models, underscoring
the therapeutic potential of selective HDACG inhibition. Further head-to-head comparative
studies in various neurodegenerative models will be crucial to fully delineate their respective
therapeutic advantages.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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